Cas no 1249277-32-4 (1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one)

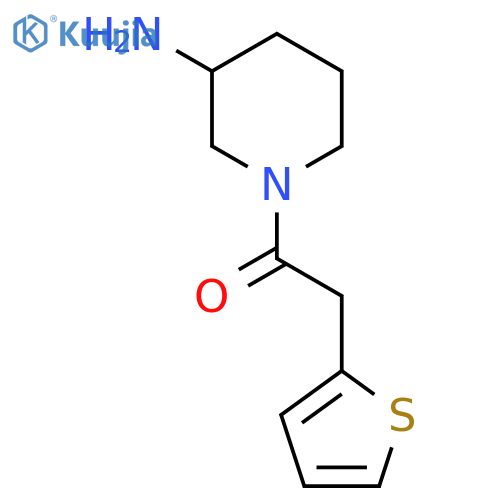

1249277-32-4 structure

商品名:1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one

CAS番号:1249277-32-4

MF:C11H16N2OS

メガワット:224.322541236877

CID:4771954

1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(3-aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one

- 1-(3-aminopiperidin-1-yl)-2-thiophen-2-ylethanone

- 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one

-

- インチ: 1S/C11H16N2OS/c12-9-3-1-5-13(8-9)11(14)7-10-4-2-6-15-10/h2,4,6,9H,1,3,5,7-8,12H2

- InChIKey: XXVSWEGIMGVINZ-UHFFFAOYSA-N

- ほほえんだ: S1C=CC=C1CC(N1CCCC(C1)N)=O

計算された属性

- せいみつぶんしりょう: 224.09833431 g/mol

- どういたいしつりょう: 224.09833431 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 224.32

- トポロジー分子極性表面積: 74.6

- 疎水性パラメータ計算基準値(XlogP): 0.6

1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1908-0422-10g |

1-(3-aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one |

1249277-32-4 | 95%+ | 10g |

$2264.0 | 2023-09-07 | |

| TRC | A124166-100mg |

1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one |

1249277-32-4 | 100mg |

$ 135.00 | 2022-05-31 | ||

| Life Chemicals | F1908-0422-2.5g |

1-(3-aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one |

1249277-32-4 | 95%+ | 2.5g |

$1078.0 | 2023-09-07 | |

| Life Chemicals | F1908-0422-1g |

1-(3-aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one |

1249277-32-4 | 95%+ | 1g |

$539.0 | 2023-09-07 | |

| Life Chemicals | F1908-0422-0.25g |

1-(3-aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one |

1249277-32-4 | 95%+ | 0.25g |

$486.0 | 2023-09-07 | |

| Life Chemicals | F1908-0422-5g |

1-(3-aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one |

1249277-32-4 | 95%+ | 5g |

$1617.0 | 2023-09-07 | |

| Life Chemicals | F1908-0422-0.5g |

1-(3-aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one |

1249277-32-4 | 95%+ | 0.5g |

$512.0 | 2023-09-07 | |

| TRC | A124166-1g |

1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one |

1249277-32-4 | 1g |

$ 775.00 | 2022-05-31 | ||

| TRC | A124166-500mg |

1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one |

1249277-32-4 | 500mg |

$ 500.00 | 2022-05-31 |

1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one 関連文献

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922

1249277-32-4 (1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one) 関連製品

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬